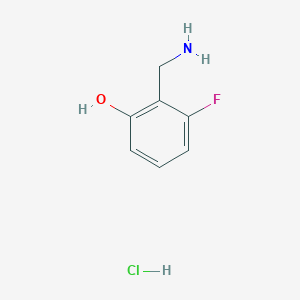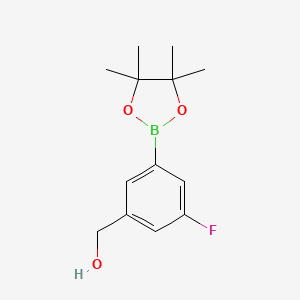
(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Overview
Description
“(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates . The compound is typically a colorless oily substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be determined using single crystal X-ray diffraction analysis . The bond lengths and bond angles obtained from the crystallographic analysis match the DFT optimized structure calculation results, and are within the normal range .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Compound Synthesis and Conformational Analysis : This compound has been used in the synthesis of boric acid ester intermediates with benzene rings. Its synthesis involves a three-step substitution reaction, and its structure is confirmed using various spectroscopic methods and mass spectrometry. The molecular structures are calculated using density functional theory (DFT) and compared with X-ray diffraction values, showing consistency between DFT-optimized structures and crystal structures (P. Huang et al., 2021).
DFT Study of Molecular Properties : The molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated using DFT, revealing some of their physicochemical properties (P.-Y. Huang et al., 2021).
Synthesis of Derivatives and Analogues
Derivative Synthesis for Potential HGF-Mimetic Agents : Boron-containing derivatives of this compound have been synthesized and evaluated as potential HGF-mimetic agents. These derivatives are created using the Miyaura borylation reaction and their biological activities are currently under evaluation (B. Das et al., 2011).
Synthesis of Boronated Phosphonium Salts : Boronated triaryl and tetraaryl phosphonium salts have been prepared using this compound. These compounds have been characterized by various spectroscopic methods, and their cytotoxicities and boron uptake have been investigated in vitro (Daniel E. Morrison et al., 2010).
Application in Sulfonate-Functionalized Polyfluorenes : Anionically functionalized polyfluorene-based conjugated polyelectrolytes have been synthesized using this compound. The synthesis involves Suzuki polycondensation and controls the ionic functional group density (David P. Stay et al., 2013).
Advanced Applications and Novel Syntheses
Use in Fluorescence Probes and Detection : This compound has been used in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). The design of these probes leverages the reactive activity of boron esters (Emma V Lampard et al., 2018).
Creation of Emission-Tuned Nanoparticles : In the field of nanotechnology, this compound has been used to create heterodifunctional polyfluorenes. These are crucial for achieving bright and enduring fluorescence brightness in nanoparticles (Christoph S. Fischer et al., 2013).
Biochemical Analysis
Biochemical Properties
(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and ligand binding. This compound interacts with enzymes such as kinases and proteases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, it has been observed to interact with proteins involved in signal transduction pathways, potentially modulating their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and coordination with the boron atom, which can form reversible covalent bonds with nucleophilic residues in proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can alter the phosphorylation status of proteins involved in the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been reported to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by binding to the active site and forming reversible covalent bonds with catalytic residues. This binding can lead to conformational changes in the enzyme, reducing its activity. Additionally, the compound can interact with transcription factors, altering their ability to bind DNA and regulate gene expression. The presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds, further stabilizing its interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. In vitro studies have demonstrated that the compound’s effects on cell viability and proliferation can be maintained for several days, while in vivo studies indicate that its effects can last for weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxic outcomes. These findings highlight the importance of dose optimization in the therapeutic application of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid. This metabolic process increases the compound’s solubility, allowing for its excretion via the kidneys. The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm, where it can interact with cytosolic enzymes and signaling proteins. Additionally, it can be transported into the nucleus, where it influences gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity, directing it to specific cellular compartments .
Properties
IUPAC Name |
[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7,16H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTKOQBWYWEFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



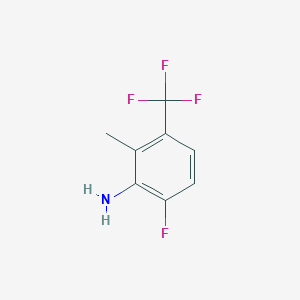

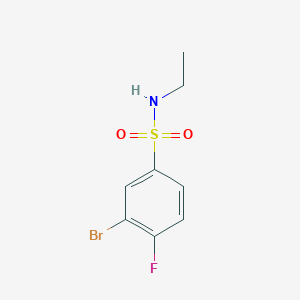


![{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B1450226.png)



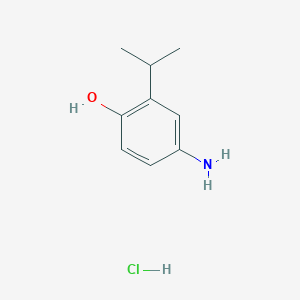

![{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B1450233.png)
